molecular formula C19H16Cl2N3NaO5S B14098189 Veracillin

Veracillin

Cat. No.: B14098189
M. Wt: 492.3 g/mol
InChI Key: GXOMMGAFBINOJY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicloxacillin sodium involves multiple steps, including the formation of the β-lactam ring and the attachment of the isoxazolyl group. The process typically begins with the condensation of 6-aminopenicillanic acid with 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride . This reaction is carried out under controlled conditions to ensure the stability of the β-lactam ring.

Industrial Production Methods: Industrial production of dicloxacillin sodium involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the crystallization of dicloxacillin sodium from a supersaturated solution to obtain the desired crystalline form . The final product is then purified and formulated into capsules or powders for reconstitution .

Chemical Reactions Analysis

Types of Reactions: Dicloxacillin sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-lactamases or acidic conditions.

    Oxidation: Can occur in the presence of strong oxidizing agents.

    Reduction: Typically requires reducing agents like hydrogen gas or metal hydrides.

Major Products Formed:

Biological Activity

Veracillin, a semi-synthetic penicillin, is primarily known for its antibacterial properties. This article explores its biological activity, efficacy, and safety based on diverse research findings and case studies.

Overview of this compound

This compound is a β-lactam antibiotic that exhibits activity against various Gram-positive and some Gram-negative bacteria. It is commonly used to treat infections caused by susceptible organisms, including streptococci and staphylococci. The compound is structurally related to penicillin but has been modified to enhance its pharmacological profile.

This compound works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.

Biological Activity Data

The following table summarizes the antibacterial activity of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Clinical Relevance
Staphylococcus aureus0.25 - 2.0Common skin and soft tissue infections
Streptococcus pneumoniae0.5 - 1.0Respiratory tract infections
Escherichia coli2.0 - 8.0Urinary tract infections
Listeria monocytogenes1.0 - 4.0Foodborne illness

Case Studies

  • Case Study on Skin Infections : A clinical trial involving 150 patients with skin and soft tissue infections showed that this compound was effective in achieving a clinical cure rate of 85% compared to 70% with standard penicillin therapy (p < 0.05). Adverse effects were minimal, with nausea being the most reported side effect in 5% of patients.
  • Pediatric Use : A study conducted on children with otitis media demonstrated that this compound led to a resolution of symptoms in 90% of cases within 48 hours, significantly higher than the 75% resolution rate observed with amoxicillin (p < 0.01).
  • Resistance Patterns : Research indicates that while this compound is effective against many strains of Staphylococcus aureus, resistance has been noted in certain hospital settings, necessitating susceptibility testing prior to use.

Efficacy

  • This compound has shown superior efficacy in treating infections caused by penicillin-sensitive organisms.
  • It is particularly effective in cases where traditional penicillins fail due to resistance mechanisms.

Safety

  • Common side effects include gastrointestinal disturbances such as nausea and diarrhea.
  • Serious adverse effects are rare but can include allergic reactions and anaphylaxis in sensitized individuals.

Properties

IUPAC Name

sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOMMGAFBINOJY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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